3-tert-Butoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-tert-Butoxybenzoic acid often involves innovative methods to incorporate the tert-butoxy group into the benzoic acid framework. For instance, bismuth-based cyclic synthesis has been employed for producing derivatives like 3,5-di-tert-butyl-4-hydroxybenzoic acid through a process starting with carbon dioxide and phenol derivatives, highlighting the versatility of this molecular fragment in synthetic chemistry (Kindra & Evans, 2014). Furthermore, the tert-butyl peroxybenzoate mediated formation of alkylated quinolines from N-propargylamines showcases a domino radical addition/cyclization reaction, emphasizing the role of tert-butyl groups in facilitating complex organic transformations (Chen, Zhang, Li, & Wang, 2018).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals the impact of the tert-butoxy group on the overall molecular conformation and stability. The synthesis and structural characterization of compounds like N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide have provided insights into how tert-butyl groups contribute to molecular disorder and stability through their rotational freedom around C-N bonds (Gholivand et al., 2009).
Chemical Reactions and Properties
3-tert-Butoxybenzoic acid and its derivatives participate in a variety of chemical reactions, demonstrating a range of reactivity patterns that are useful in organic synthesis. The electrochemical oxidation of related dihydroxybenzoic acid derivatives in the presence of nucleophiles has been explored for the synthesis of coumestan derivatives, showcasing the potential of tert-butyl substituted compounds in electro-organic synthesis (Golabi & Nematollahi, 1997).
Scientific Research Applications
Chemical Synthesis : A study developed a tert-butyl peroxybenzoate-promoted α-methylation method for 1,3-dicarbonyl compounds, offering an alternative to traditional α-methylation using methyl iodide (Guo et al., 2014).
Industrial Safety : Research highlights the dangers of tert-butyl peroxybenzoate (TBPB) in decomposition reactions, emphasizing the need for safety controls to prevent accidents in petrifaction industries (Cheng et al., 2008).
Pharmaceutical Synthesis : An improved synthesis method for (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid was developed from 3-aminobenzoic acid, demonstrating high selectivity using milder conditions (Badland et al., 2010).
Antibacterial Research : Hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid exhibited promising antibacterial activity against Bacillus spp., with higher activity than some common antibiotics (Popiołek & Biernasiuk, 2016).
Environmental Safety : The green thermal analysis developed for TBPB reactors can predict thermal hazard properties, optimizing storage and transportation safety, thus preventing pollution and reducing energy consumption (Lin et al., 2012).
Environmental Chemistry : Bismuth-based cyclic synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid from carbon dioxide and 3,5-di-tert-butyl-4-phenol provides a mild, environmentally friendly method for producing this compound (Kindra & Evans, 2014).
Antioxidant Research : New 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols showed significant free-radical scavenging ability, with certain compounds exhibiting substantial antioxidant activity (Shakir et al., 2014).
Material Chemistry : The Tb-TBBA-APMS molecular hybrid material exhibits strong luminescence due to efficient intramolecular energy transfer between the modified ligand bridge and Tb3+ ion, suggesting potential applications in material science (Yan & Zhao, 2005).
Safety And Hazards
3-tert-Butoxybenzoic acid is classified under GHS07 for safety. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURSJORDCNZJFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343002 | |
Record name | 3-tert-Butoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butoxybenzoic acid | |
CAS RN |
15360-02-8 | |
Record name | 3-tert-Butoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(tert-butoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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